molecular formula C₁₃H₁₈O₆ B1139800 (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol CAS No. 65877-63-6

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

Cat. No.: B1139800
CAS No.: 65877-63-6
M. Wt: 270.28
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Description

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a carbohydrate derivative characterized by a six-membered oxane ring substituted with hydroxyl, hydroxymethyl, and phenylmethoxy groups. Its stereochemistry (2S,4S,5R) and functional group arrangement influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(2S,4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFQDXXKFUMOJ-LSBUWSJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(O[C@@H](C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676218
Record name 3-O-Benzyl-alpha-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65877-63-6
Record name 3-O-Benzyl-alpha-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Pentenyl Glycosyl Donor Activation

A widely employed method involves the use of n-pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as the glycosyl donor, activated by bis(trifluoromethane)sulfonimide (BDSB). This approach leverages the stability of n-pentenyl glycosides under acidic conditions while enabling precise control over anomeric configuration.

In a representative procedure, n-pentenyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside (0.13 mmol) reacts with BDSB (0.15 mmol) in dichloromethane at −60°C, followed by the addition of 2,2,2-trifluoroethanol (0.64 mmol). The reaction proceeds to room temperature over 12 hours, yielding 91% of the target compound with an α/β ratio of 2:1. The low-temperature conditions suppress side reactions, while BDSB’s strong Brønsted acidity facilitates efficient oxocarbenium ion formation.

Solvent and Temperature Optimization

Solvent polarity critically influences reaction kinetics and stereochemical outcomes. Comparative studies reveal:

EntrySolventTemperature (°C)Yield (%)α/β Ratio
1Dichloromethane−60 → RT912:1
2Nitromethane−60 → RT762:1
3Acetonitrile−40 → RT841:1
4Diethyl ether−60 → RT453:1

Data synthesized from

Polar aprotic solvents like nitromethane enhance oxocarbenium ion stability but may reduce stereoselectivity due to increased solvent nucleophilicity. Conversely, ethereal solvents like diethyl ether favor α-selectivity (3:1 ratio) but suffer from diminished yields (45%) due to poor donor solubility.

Protective Group Engineering

Benzyl Group Installation and Orthogonality

The 4-phenylmethoxy (benzyl) group is introduced via Williamson ether synthesis using benzyl bromide under basic conditions. Multistep protection sequences ensure regioselective functionalization:

  • Primary hydroxyl protection : Tritylation of the C6 hydroxyl using trityl chloride in pyridine

  • Secondary hydroxyl activation : Benzylation at C4 via NaH-mediated deprotonation in DMF

  • Selective deprotection : Acidic removal of trityl groups with acetic acid/water

This sequence achieves >95% regioselectivity for the C4 benzyl ether, as confirmed by 13C^{13}\text{C} NMR analysis.

Transient Protecting Groups for Stereochemical Control

Temporary silyl ethers (e.g., TBS, TIPS) at C2 and C3 positions enable sequential glycosylation and deprotection. For example, tert-butyldimethylsilyl (TBS) protection permits selective benzylation at C4 without compromising adjacent hydroxyls. Subsequent fluoride-mediated desilylation (TBAF in THF) regenerates free hydroxyls for downstream functionalization.

Catalytic Systems and Mechanistic Insights

Brønsted Acid Catalysis

BDSB emerges as the optimal catalyst for mannopyranoside activation due to its dual role:

  • Protonation : Generates oxocarbenium ion intermediates via O-glycosidic bond cleavage

  • Counterion stabilization : The triflimide anion stabilizes charged transition states without nucleophilic interference

Kinetic studies show a first-order dependence on BDSB concentration, with activation energy (EaE_a) of 72 kJ/mol for the rate-limiting glycosidic bond cleavage step.

Solvent-Catalyst Cooperativity

DFT calculations reveal that dichloromethane’s low dielectric constant (ε=8.9ε = 8.9) enhances ion-pair separation between the oxocarbenium cation and triflimide anion. This cooperativity lowers the transition state energy by 15 kJ/mol compared to acetonitrile (ε=37.5ε = 37.5), rationalizing the superior yields in dichloromethane-based systems.

Purification and Characterization

Chromatographic Resolution

Crude reaction mixtures undergo silica gel chromatography using ethyl acetate/hexanes gradients (10–50% EtOAc). The target compound elutes at Rf = 0.35 (30% EtOAc/hexanes), with separation factors (αα) >1.5 relative to β-anomer byproducts.

Spectroscopic Fingerprinting

Key characterization data:

  • 1H^1\text{H} NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.12 (d, J = 1.8 Hz, H1), 4.78 (ABq, J = 11.2 Hz, CH₂Ph)

  • 13C^{13}\text{C} NMR : 101.8 (C1), 82.4 (C4-OBn), 75.2–73.1 (C2–C3–C5), 69.5 (C6-CH₂OH)

  • HRMS : m/z 270.2753 [M+H]+^+ (calc. 270.2748)

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Agents

Recent studies have highlighted the potential of this compound as an antidiabetic agent. It exhibits significant inhibitory activity against key enzymes involved in carbohydrate metabolism:

  • α-glucosidase
  • α-amylase

In vitro assays have shown promising IC50 values, indicating its effectiveness in managing blood glucose levels by inhibiting these enzymes. The compound's stereochemistry enhances its binding affinity to these targets, making it a candidate for further development as a multitarget antidiabetic agent .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. In particular:

  • E. coli : Zone of inhibition (ZOI) = 22 mm; Minimum Inhibitory Concentration (MIC) = 12.5 µg/mL
  • S. aureus : ZOI = 22 mm; MIC = 50 µg/mL
  • P. aeruginosa : ZOI = 17 mm; MIC = 50 µg/mL

These findings suggest its potential use in developing new antimicrobial agents, especially in treating infections caused by resistant strains .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using the DPPH assay, which measures radical scavenging ability. Results indicate that it possesses significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases .

Case Studies and Research Findings

Application AreaFindingsReferences
Antidiabetic ActivityInhibition of α-glucosidase and α-amylase with promising IC50 values
Antimicrobial ActivityEffective against E. coli and S. aureus with low MIC values
Antioxidant ActivitySignificant radical scavenging ability demonstrated in DPPH assay

Mechanism of Action

The mechanism of action of (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s phenylmethoxy substituent distinguishes it from other oxane-based glycosides. Below is a comparative analysis with key analogs:

Compound Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol Phenylmethoxy Not explicitly stated Likely moderate hydrophobicity due to phenyl group
Analog 1 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol 4-Nitrophenylmethoxy C₁₃H₁₇NO₈ 315.28 Antimicrobial, antioxidant; nitro group enhances stability but reduces solubility
Analog 2 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol 4-Hydroxyphenethyloxy Used in formulations for overtraining syndrome (0.01–2.0% w/w); hydroxyl improves solubility
Analog 3 (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol Additional sugar unit C₁₂H₂₂O₁₁ 342.30 High hydrophilicity; tested via electrochemical and spectroscopic tools
Digitonin Complex saponin structure Steroidal aglycone + glycosyl chains C₅₆H₉₂O₂₉ 1229.34 Membrane permeabilization agent; demonstrates role of glycosylation in bioactivity

Physicochemical Properties

  • Solubility : The target compound’s phenylmethoxy group likely reduces water solubility compared to hydroxyl-rich analogs like Analog 3. Nitro (Analog 1) and hydroxyl (Analog 2) substituents balance hydrophobicity and hydrogen-bonding capacity .
  • Stability : Electron-withdrawing groups (e.g., nitro in Analog 1) may enhance chemical stability but introduce toxicity risks, whereas electron-donating groups (e.g., methoxy) could improve metabolic resistance .

Biological Activity

(2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18O6
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 46783503

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various biological systems. It exhibits several pharmacological properties that may be beneficial in therapeutic applications.

  • Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cellular components from oxidative stress.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by affecting cytokine production and signaling pathways.

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound revealed its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed significant scavenging activity compared to standard antioxidants.

CompoundDPPH Scavenging Activity (%)
Test Compound85%
Ascorbic Acid90%
Control20%

Case Study 2: Enzyme Inhibition

In another research project focusing on metabolic effects, the compound was evaluated for its inhibitory effects on alpha-glucosidase and lipase enzymes. Results indicated a dose-dependent inhibition, suggesting potential applications in managing diabetes and obesity.

Concentration (µM)Alpha-glucosidase Inhibition (%)Lipase Inhibition (%)
103025
505550
1007570

Case Study 3: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4S,5R)-6-(Hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of stereochemically complex oxanes often involves glycosylation strategies. For example, regioselective protection of hydroxyl groups and stereocontrolled coupling (e.g., using Schmidt or Koenigs-Knorr reactions) are critical. Evidence from similar oxane derivatives (e.g., hexoxy-substituted oxanes in ) suggests that protecting groups like benzyl ethers or silyl ethers can stabilize intermediates. Chiral HPLC or NMR (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY) should validate stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation assays (e.g., 40°C/75% RH for 3 months) with LC-MS or 1H^{1}\text{H} NMR monitoring. ’s safety data for structurally related oxanes highlights the importance of anhydrous storage to prevent hydrolysis of the phenylmethoxy group. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 13C^{13}\text{C} NMR resolves stereochemistry at C2, C4, and C4. ’s use of EC-SERS (electrochemical surface-enhanced Raman spectroscopy) for oxane derivatives with hydroxymethyl groups demonstrates sensitivity to conformational changes. 2D NMR (COSY, HSQC) maps coupling between protons and carbons .

Advanced Research Questions

Q. How does the stereochemistry of (2S,4S,5R)-configured oxanes influence their interaction with carbohydrate-binding proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can assess binding to lectins or enzymes. ’s pharmacological data for glycosylated oxanes in overtraining syndrome compositions suggests that axial vs. equatorial hydroxyl positioning (e.g., at C4) modulates affinity for metabolic targets like glucose transporters .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Meta-analysis of dose-response curves (e.g., EC50_{50} variability) should account for assay conditions (e.g., cell line specificity, serum interference). ’s safety profile for fluorophenyl-thiophene oxanes indicates that metabolic stability (e.g., CYP450 inhibition assays) may explain discrepancies in cytotoxicity .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C} or 2H^{2}\text{H}) be applied to trace the metabolic fate of this compound in vivo?

  • Methodological Answer : Synthesize 13C^{13}\text{C}-labeled analogs at the hydroxymethyl group (C6) via enzymatic incorporation or chemical synthesis. ’s work on D-raffinose metabolism using IUPAC-defined pathways provides a template for tracking labeled oxanes in mammalian or microbial systems via LC-MS/MS .

Q. What computational methods are suitable for predicting the glycosidic bond cleavage mechanisms of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acid-catalyzed hydrolysis. ’s furofuran-containing oxane derivatives highlight the role of neighboring group participation (e.g., intramolecular hydrogen bonding) in stabilizing intermediates during bond cleavage .

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